molecular formula C8H14K2N2O9 B1455123 Potassium DL-aspartate hemihydrate CAS No. 394208-50-5

Potassium DL-aspartate hemihydrate

Cat. No. B1455123
M. Wt: 360.4 g/mol
InChI Key: YKZPPPNXRZHVGX-UHFFFAOYSA-L
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Description

Molecular Structure Analysis

The linear formula for Potassium DL-aspartate hemihydrate is HOOCCH(NH2)CH2COOK · 0.5H2O . Its molecular weight is 180.20 .


Physical And Chemical Properties Analysis

Potassium DL-aspartate hemihydrate has a molecular weight of 360.40136 . Its molecular formula is C8H14K2N2O9 .

Scientific Research Applications

Electrolyte Balance and Cardiac Function

Potassium DL-aspartate hemihydrate is used in treating cardiac disruptions caused by electrolytic disturbances, particularly low potassium and magnesium levels. This application is significant in the context of cardiac glycosides and diuretic drugs treatments. Studies have shown that the L-aspartate form of potassium and magnesium aspartates is more beneficial in treating primary magnesium and potassium deficiency than its D and DL isomers (Iezhitsa et al., 2004).

Effects on Hemolysis

Investigations into the impact of hemolysis on biochemical constituents in plasma have revealed significant effects. Potassium DL-aspartate hemihydrate plays a role in these dynamics, influencing plasma aspartate aminotransferase and potassium levels. Hemolysis can give false-positive values in biochemical estimations, an aspect where Potassium DL-aspartate hemihydrate's role is noted (Elrouf et al., 2014).

Antiarrhythmic Activity

The antiarrhythmic properties of potassium magnesium aspartate isomers, including the DL form, have been examined. The L-isomer exhibits more significant antiarrhythmic activity compared to the D and DL forms. These findings are crucial in developing treatments for cardiac arrhythmias caused by electrolyte imbalances (Spasov et al., 2007).

Dehydration-Polymerization Kinetics

Research into the kinetics of dehydration–polymerization of DL- and L-aspartic acid has provided insights into the chemical behavior of potassium DL-aspartate hemihydrate. The presence of potassium bisulfate effectively catalyzes the dehydration–polymerization of aspartic acid, an aspect critical for the synthesis of polyaspartate (Wang et al., 2004).

Hydration Differences in Crystals

Studies comparing the crystal structures of L-aspartic acid, DL-aspartic acid, and their hydrated forms reveal significant insights. The hydration properties of these compounds, including the hemihydrate forms, show notable differences based on their chiral composition. This research is relevant to understanding the stability and formation of DL-aspartic acid hydrates (Juliano & Korter, 2015).

Safety And Hazards

In case of contact with skin or eyes, wash off with soap and plenty of water . If inhaled, move the person into fresh air . If not breathing, give artificial respiration . If swallowed, rinse mouth with water . Consult a physician in all cases .

properties

IUPAC Name

dipotassium;2-amino-4-hydroxy-4-oxobutanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZPPPNXRZHVGX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14K2N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746604
Record name Potassium 2-amino-3-carboxypropanoate--water (2/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium DL-aspartate hemihydrate

CAS RN

394208-50-5
Record name Potassium 2-amino-3-carboxypropanoate--water (2/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Apelblat, E Manzurola, Z Orekhova - Journal of solution chemistry, 2008 - Springer
… DL-Aspartic acid, HOOCCH(NH2)CH2COOH (mass fraction ≥0.99); potassium-DLaspartate hemihydrate, HOOCCH(NH2)CH2COOK·0.5H2O (mass fraction ≥0.98) and magnesium-…
Number of citations: 9 link.springer.com

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